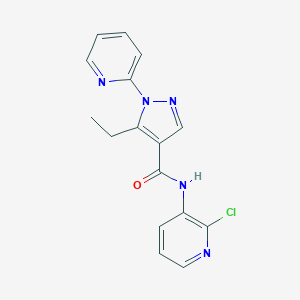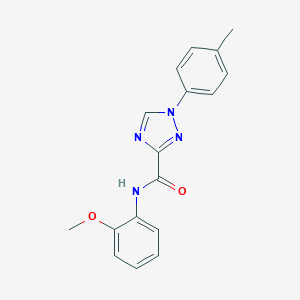
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as AG490, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound is a selective inhibitor of the Janus kinase 2 (JAK2) signaling pathway, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Wirkmechanismus
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide selectively inhibits the JAK2 signaling pathway by binding to the ATP-binding site of the kinase domain of JAK2. This prevents the phosphorylation of downstream signaling molecules, including signal transducer and activator of transcription 3 (STAT3) and STAT5, which are involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of this pathway by N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide leads to apoptosis of cancer cells and suppression of inflammation and autoimmune responses.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, suppression of inflammation and autoimmune responses, and modulation of immune cell function. These effects have been observed in various in vitro and in vivo models of cancer, inflammation, and autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high selectivity for JAK2, its ability to inhibit downstream signaling molecules, and its well-established synthesis method. However, there are also some limitations to its use, including its low solubility and stability in aqueous solutions, its potential off-target effects, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, including the development of more potent and selective JAK2 inhibitors, the investigation of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders, and the exploration of its combination with other drugs for synergistic effects. Additionally, the elucidation of the molecular mechanisms underlying its effects on immune cell function and the identification of biomarkers for patient selection and monitoring will be crucial for its clinical translation.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylphenylhydrazine with 2-methoxybenzoyl chloride to form 2-methoxy-N-(4-methylphenyl)benzamide. This intermediate is then reacted with 2-azidoacetic acid to form N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The JAK2 signaling pathway is known to play a critical role in the development and progression of these diseases. Inhibition of this pathway by N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have anti-tumor, anti-inflammatory, and immunomodulatory effects.
Eigenschaften
Produktname |
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Molekularformel |
C17H16N4O2 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-12-7-9-13(10-8-12)21-11-18-16(20-21)17(22)19-14-5-3-4-6-15(14)23-2/h3-11H,1-2H3,(H,19,22) |
InChI-Schlüssel |
IQZLTUXZYFNIGB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



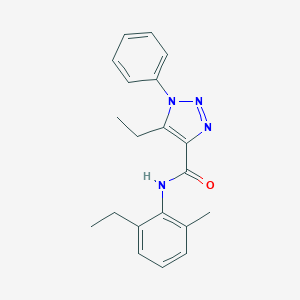
![5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
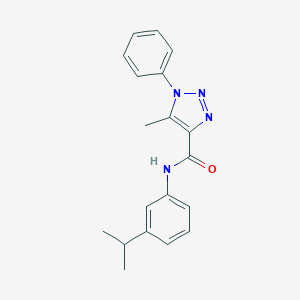
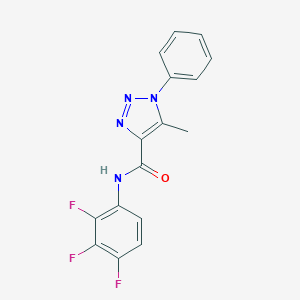
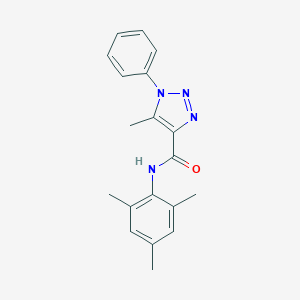
![5-methyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278824.png)
![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278827.png)
![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)
![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)
![5-ethyl-N-[4-(4-methylbenzoyl)phenyl]-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278831.png)
![N-[4-(aminosulfonyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278832.png)
